Pyclock

Catalog No.
S1534452
CAS No.
893413-42-8
M.F
C18H27ClF6N6OP2
M. Wt
554.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyclock

CAS Number

893413-42-8

Product Name

Pyclock

IUPAC Name

(6-chlorobenzotriazol-1-yl)oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate

Molecular Formula

C18H27ClF6N6OP2

Molecular Weight

554.8 g/mol

InChI

InChI=1S/C18H27ClN6OP.F6P/c19-16-7-8-17-18(15-16)25(21-20-17)26-27(22-9-1-2-10-22,23-11-3-4-12-23)24-13-5-6-14-24;1-7(2,3,4,5)6/h7-8,15H,1-6,9-14H2;/q+1;-1

InChI Key

QJZCQEPNBRAYQL-UHFFFAOYSA-N

SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F[P-](F)(F)(F)(F)F

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F[P-](F)(F)(F)(F)F

Improved Efficiency for Challenging Reactions

PyClock demonstrates several advantages over other commonly used coupling reagents like PyBOP and HBTU:

  • Enhanced Reactivity: The presence of a chlorine atom on the benzotriazole ring (6-chloro-1-hydroxybenzotriazole, Cl-HOBt) makes PyClock a stronger acid compared to HOBt. This translates to a more reactive intermediate, leading to faster and more efficient activation of the carboxyl group (COOH) on the amino acid to be coupled. Source: Merck Millipore:
  • Superior Performance in Difficult Couplings: PyClock is particularly beneficial for peptide bond formations that are typically sluggish, such as cyclizations and fragment condensations. Unlike imminium-based reagents like HBTU and HATU, excess PyClock doesn't lead to undesired end-capping of the peptide chain, allowing for efficient coupling even in challenging cases. Source: Merck Millipore:

Potential Drawbacks

While PyClock offers advantages, it's important to consider its limitations:

  • Higher Racemization Rates: Compared to PyAOP, PyClock exhibits slightly higher rates of racemization, a process where a chiral molecule loses its asymmetry. This can be problematic for certain applications where maintaining chirality is crucial. Source: Luxembourg Bio Technologies:

Pyclock is a phosphonium salt characterized by the chemical formula C18H27ClF6N6OP2. It is recognized for its role as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between amino acids. The compound is part of the Oxyma family and features unique structural components that enhance its reactivity and efficiency in synthetic applications .

Pyclock functions via its ability to activate the carboxylic acid group. The positive charge on the phosphorus atom interacts with the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine []. Additionally, the 6-chloro-benzotriazole moiety enhances the acidity of the leaving group, further promoting the reaction's efficiency.

Pyclock can be irritating to the skin, eyes, and respiratory system []. Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are essential when handling this compound.

Pyclock primarily functions as a coupling agent in peptide synthesis. Its mechanism involves the activation of carboxylic acids to form an acyl phosphonium intermediate, which subsequently reacts with amines to yield peptides. This process is often more efficient than traditional coupling methods due to Pyclock's ability to minimize side reactions and enhance yield .

While specific biological activities of Pyclock have not been extensively documented, its role in peptide synthesis suggests potential applications in drug development and biochemistry. Peptides synthesized using Pyclock may exhibit various biological functions depending on their sequence and structure. The efficiency of Pyclock in coupling reactions can lead to the production of bioactive peptides, which are crucial in therapeutic applications .

Pyclock can be synthesized through several methods, primarily involving the reaction of 6-chloro-benzotriazole with tris(pyrrolidinophosphonium) hexafluorophosphate. The general steps include:

  • Formation of the Phosphonium Salt: Reacting 6-chloro-benzotriazole with phosphonium precursors.
  • Purification: The product is typically purified through crystallization or chromatography to achieve high purity levels (often above 95%) .

Pyclock's primary application lies in peptide synthesis, where it serves as a coupling reagent. Its advantages include:

  • High Reactivity: Facilitates faster coupling reactions.
  • Reduced Side Reactions: Minimizes by-products compared to traditional reagents.
  • Versatility: Applicable in both solid-phase and liquid-phase peptide synthesis .

Additionally, it may find uses as an additive in metal processing and surface treatments due to its stabilizing properties .

Pyclock shares similarities with other coupling reagents used in peptide synthesis but distinguishes itself through specific structural features and reactivity profiles. Below are some comparable compounds:

Pyclock's unique combination of high reactivity and lower side reactions makes it particularly advantageous for synthesizing complex peptides efficiently .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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